molecular formula C9H8BrNO5 B2491234 Methyl 4-bromo-2-methoxy-5-nitrobenzoate CAS No. 98590-43-3

Methyl 4-bromo-2-methoxy-5-nitrobenzoate

Cat. No.: B2491234
CAS No.: 98590-43-3
M. Wt: 290.069
InChI Key: PHFYKTLQSPDHOH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methoxy-5-nitrobenzoate (CAS: 98590-43-3) is a substituted methyl benzoate derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its halogen and nitro substituents. Its synthesis typically involves esterification and sequential electrophilic substitution reactions, leveraging reagents like Na₂S₂O₅ in polar aprotic solvents such as DMF . The compound’s structural complexity is confirmed via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FTIR) .

Properties

IUPAC Name

methyl 4-bromo-2-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFYKTLQSPDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methoxy-5-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Reduction: The major product is methyl 4-bromo-2-methoxy-5-aminobenzoate.

    Oxidation: The major product is methyl 4-bromo-2-carboxy-5-nitrobenzoate.

Scientific Research Applications

Methyl 4-bromo-2-methoxy-5-nitrobenzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

The positions of substituents on the benzene ring critically influence physicochemical properties and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name CAS Number Substituent Positions Purity Key Features
Methyl 4-bromo-2-methoxy-5-nitrobenzoate 98590-43-3 Br (4), OMe (2), NO₂ (5) 95% High electron-withdrawing effects
Methyl 3-bromo-4-methoxy-5-nitrobenzoate 40258-73-9 Br (3), OMe (4), NO₂ (5) 97% Altered steric hindrance
Methyl 5-bromo-2-methoxy-3-nitrobenzoate 67657-90-3 Br (5), OMe (2), NO₂ (3) 98% Reduced resonance stabilization
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 OMe (5), NO₂ (2) N/A Lacks bromine; lower polarity
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate N/A BnO (4), Br (5), OMe (2) N/A Benzyloxy enhances lipophilicity

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position in the target compound creates strong electron withdrawal, directing electrophilic substitution to the 3-position. In contrast, analogs like methyl 5-methoxy-2-nitrobenzoate (CAS: 2327-45-9) lack bromine, reducing overall electrophilicity .
  • Steric Considerations: Methyl 3-bromo-4-methoxy-5-nitrobenzoate (CAS: 40258-73-9) positions bromine at the 3-position, adjacent to the methoxy group.

Commercial and Research Relevance

This compound is commercially available (e.g., Combi-Blocks, TCI Chemicals) with purities ≥95% . Its analogs, such as methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate, are niche intermediates in medicinal chemistry, often used to introduce benzyl-protected hydroxyl groups .

Biological Activity

Methyl 4-bromo-2-methoxy-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

C9H8BrNO4\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_4

Key Functional Groups:

  • Bromo group : Contributes to electrophilic reactivity.
  • Methoxy group : Enhances lipophilicity, aiding in membrane permeability.
  • Nitro group : Known for its role in biological activity through reduction processes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions and signaling cascades.
  • Receptor Binding : It may bind to specific receptors, triggering physiological responses that can influence cell behavior.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes such as cytochrome P450 and various nitroreductases. These enzymes are crucial for drug metabolism and the activation of prodrugs.

Enzyme Inhibition Type IC50 (μM)
Cytochrome P450Competitive25
NitroreductaseNon-competitive15

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL.
  • Anticancer Potential : In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to disrupt microtubule dynamics was also noted, similar to known chemotherapeutic agents.
  • Neuroprotective Effects : Recent research highlighted the neuroprotective properties of the compound in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. The compound exhibited moderate toxicity in acute exposure scenarios but showed a favorable safety margin in chronic exposure studies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 hour. The compound demonstrates a half-life of approximately 3 hours, allowing for frequent dosing regimens in therapeutic applications.

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